1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
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Description
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H16F2N2O2 and its molecular weight is 342.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis : A study highlighted the use of naphthalen-2-ol with urea in catalyzed synthesis processes, demonstrating the potential for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea in catalysis and synthesis of complex organic compounds (Das et al., 2007).
Material Science : Research on polyurea-urethane synthesis employing 3-hydroxynaphthalene groups suggests the compound's utility in creating new materials with potential applications in coatings, elastomers, and other polymer technologies (Mallakpour & Rafiee, 2007).
Fluorescence and Chemosensor Development : A study on naphthalene urea derivatives showed unique absorption and fluorescence peaks with fluoride ions, indicating the compound's potential in developing fluorescent probes and chemosensors for various applications (Cho et al., 2003).
Organic Electronics and Photophysics : The synthesis and investigation of europium complexes with naphthalene derivatives underscore their potential in creating materials for organic electronics and exploring photophysical properties, which could lead to applications in OLEDs and sensing technologies (Ambili Raj et al., 2008).
Environmental Biotechnology : Naphthalene dioxygenase's ability to oxidize compounds, including those related to naphthalene structures, highlights the potential of using enzymes for environmental remediation and biotransformation studies, which might be relevant for the degradation or transformation of similar compounds (Lee & Gibson, 1996).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-15-9-4-10-16(21)18(15)23-19(25)22-11-17(24)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,24H,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQPHBUHZNKPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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